molecular formula C19H22N8O5 B1240511 R-Ahpia CAS No. 98897-11-1

R-Ahpia

Cat. No.: B1240511
CAS No.: 98897-11-1
M. Wt: 442.4 g/mol
InChI Key: UWPWCNXKEISFNC-KJMMEMRBSA-N
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Description

R-Ahpia (11-2-azido-N⁶-p-hydroxyphenylisopropyladenosine) is a photoactivatable adenosine receptor ligand derived from the selective A₁ adenosine receptor (A₁R) agonist R-PIA (R-N⁶-phenylisopropyladenosine) . It was developed as a covalent probe to study A₁R structure and function. The compound features an azido group positioned on the purine core, enabling irreversible binding to the receptor upon UV irradiation . This compound retains high affinity for A₁R (Ki = 1.5 nM) and agonist efficacy (EC₅₀ = 35 nM), comparable to its parent compound, R-PIA . After photoactivation, it covalently labels ~40% of A₁R binding sites, leading to persistent receptor activation and reduced cAMP levels in cellular assays . SDS-PAGE analysis of rat brain membranes labeled with radioiodinated ¹²⁵I-R-Ahpia reveals a single protein band at ~35 kDa, confirming its specificity for the A₁R ligand-binding subunit . Notably, this compound exhibits partial agonism at A₂AR, reducing the stimulatory effects of full agonists like NECA, which underscores its dual receptor interactions .

Properties

CAS No.

98897-11-1

Molecular Formula

C19H22N8O5

Molecular Weight

442.4 g/mol

IUPAC Name

(3R,4S,5R)-2-[2-azido-6-[[(2R)-1-(4-hydroxyphenyl)propan-2-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C19H22N8O5/c1-9(6-10-2-4-11(29)5-3-10)22-16-13-17(24-19(23-16)25-26-20)27(8-21-13)18-15(31)14(30)12(7-28)32-18/h2-5,8-9,12,14-15,18,28-31H,6-7H2,1H3,(H,22,23,24)/t9-,12-,14-,15-,18?/m1/s1

InChI Key

UWPWCNXKEISFNC-KJMMEMRBSA-N

SMILES

CC(CC1=CC=C(C=C1)O)NC2=C3C(=NC(=N2)N=[N+]=[N-])N(C=N3)C4C(C(C(O4)CO)O)O

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)O)NC2=C3C(=NC(=N2)N=[N+]=[N-])N(C=N3)C4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NC2=C3C(=NC(=N2)N=[N+]=[N-])N(C=N3)C4C(C(C(O4)CO)O)O

Synonyms

2-azido-N(6)-4-hydroxyphenylisopropyladenosine
R-AHPIA

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of R-Ahpia and Related Compounds

Parameter This compound R-PIA APNEA Xanthine Derivatives (e.g., BW-A947U)
Chemical Class Adenosine derivative (agonist-based) Adenosine derivative (agonist) Adenosine derivative (agonist) Xanthine derivative (antagonist)
Affinity (Ki) 1.5 nM (A₁R) 1.6 nM (A₁R) ~2–5 nM (A₁R) 10–50 nM (A₁R)
Selectivity 60-fold A₁R over A₂AR >100-fold A₁R over A₂AR Moderate A₁R selectivity High A₁R selectivity
Photoactivation Azido group on purine core N/A Radioiodinated derivative Aryl azide on xanthine 3-position
Irreversible Binding 30–40% receptor occupancy None Limited data 20–30% receptor occupancy
Functional Role Partial A₁R agonist, A₂AR partial agonist Full A₁R agonist A₁R agonist A₁R antagonist
Structural Insights Labels ~35 kDa monomeric A₁R N/A Labels similar A₁R subunit Maps transmembrane domain III

Key Comparisons

This compound vs. R-PIA: Both are adenosine-based A₁R agonists, but this compound introduces a photoactivatable azido group, enabling irreversible receptor labeling . R-PIA exhibits higher A₁R selectivity (>100-fold) compared to this compound (60-fold), which retains partial agonism at A₂AR . this compound’s covalent binding reduces cAMP levels persistently, unlike R-PIA’s transient effects .

This compound vs. APNEA: APNEA (adenosine derivative) is radioiodinated for labeling but lacks inherent photoactivation. This compound’s azido group allows direct covalent modification post-UV . Both label the ~35 kDa A₁R subunit, but this compound demonstrates higher irreversible binding efficiency (40% vs. APNEA’s undefined efficacy) .

This compound vs. Xanthine Antagonists (e.g., BW-A947U) :

  • Xanthine derivatives (antagonists) bind to A₁R’s transmembrane domain III, while this compound (agonist) targets extracellular/intracellular loops .
  • This compound’s partial A₂AR activity broadens its functional scope, whereas xanthine antagonists are purely inhibitory .

Research Findings

  • Therapeutic Implications : this compound’s partial A₂AR agonism complicates its use in selective A₁R studies but provides insights into receptor crosstalk . In contrast, xanthine antagonists like BW-A947U are preferred for mapping antagonist-binding pockets .

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